molecular formula C10H11ClO2 B3031470 3-(4-Chlorophenoxy)-2-butanone CAS No. 3782-11-4

3-(4-Chlorophenoxy)-2-butanone

Cat. No. B3031470
CAS RN: 3782-11-4
M. Wt: 198.64 g/mol
InChI Key: UXTBBGMAUUPHCT-UHFFFAOYSA-N
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Description

“3-(4-Chlorophenoxy)benzaldehyde” is a compound that has been investigated for anti-tumor activity . It was used in the synthesis of fatty acid amide hydrolase inhibitors bearing spirocyclic diamine cores .


Synthesis Analysis

The synthesis of related compounds involves various steps. For instance, the synthesis of “rafoxanide”, a halogenated salicylanilide used as an efficient anthelmintic in sheep and cattle, was achieved in three steps from readily available 4-chlorophenol with 74% overall yield .


Molecular Structure Analysis

The molecular structure of these compounds can be confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .


Chemical Reactions Analysis

The chemical reactions of these compounds can be complex and involve multiple steps. For example, the treatment of 4-chlorophenol with KOH generates the phenoxy ion that reacts, in situ, with compound 1 to form nitroether 3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined through various methods. For instance, the density of “3-(4-Chlorophenoxy)propanoic acid” is 1.3±0.1 g/cm^3 .

Scientific Research Applications

1. Electrochemical Synthesis

K. Uneyama et al. (1983) explored the electrooxidative synthesis of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, which is structurally related to 3-(4-Chlorophenoxy)-2-butanone. This synthesis was achieved using a double ene-type chlorination process and provided insights into the electrochemical preparation of such compounds (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).

2. Photochemistry of Related Compounds

Research by J. A. D. Silva et al. (2001) studied the photophysics and photochemistry of triadimefon, a compound similar to this compound. This study provided insights into the behavior of such compounds under light, contributing to the understanding of their stability and degradation pathways (Silva, Silva, Khmelinskii, Martinho, & Ferreira, 2001).

3. Mutagenicity Studies

L. Jolivette et al. (1998) investigated 2-Chloro-4-(methylthio)butanoic acid, a compound related to this compound, for its mutagenic properties. This research is crucial in understanding the potential health risks associated with the exposure to these types of chemicals (Jolivette, Kende, & Anders, 1998).

4. Enantioselective Synthesis

Kristian Geitner et al. (2010) focused on the synthesis of enantiopure compounds using Baeyer–Villiger monooxygenase, relevant to the study of this compound and its derivatives. This research aids in the development of methods for creating specific isomers of chemicals for various applications (Geitner, Rehdorf, Snajdrova, & Bornscheuer, 2010).

5. Reaction Kinetics and Products

The work of E. Kaiser et al. (2009) on the reaction of chlorine with butanone, closely related to this compound, provides significant information on the reaction kinetics and products formed. Such studies are valuable in industrial chemistry for optimizing reaction conditions and understanding the formation of by-products (Kaiser, Wallington, & Hurley, 2009).

Mechanism of Action

Target of Action

The primary target of 3-(4-Chlorophenoxy)-2-butanone, also known as Chlorphenesin, is the central nervous system (CNS) . It acts as a muscle relaxant , blocking nerve impulses or pain sensations that are sent to the brain .

Mode of Action

It is known that it acts in the cns rather than directly on skeletal muscle . This interaction with the CNS leads to a reduction in muscle tension and spasm, providing relief from associated pain and discomfort .

Biochemical Pathways

Its action in the cns suggests that it may influence neurotransmission processes, potentially affecting pathways related to pain sensation and muscle contraction .

Pharmacokinetics

Chlorphenesin exhibits rapid and complete absorption . It is metabolized in the liver, with 85% of a dose excreted within 24 hours as the glucuronide metabolite . The half-life of Chlorphenesin is reported to be between 2.3 to 5 hours .

Result of Action

The primary result of Chlorphenesin’s action is muscle relaxation . By blocking nerve impulses or pain sensations sent to the brain, it helps to alleviate muscle spasms and associated pain . This makes it useful in the treatment of conditions characterized by muscle hyperactivity or painful muscle spasms .

Action Environment

The action, efficacy, and stability of Chlorphenesin can be influenced by various environmental factors. It’s important to note that individual factors such as age, health status, and other individual biological factors can also influence the action and efficacy of the compound .

Safety and Hazards

Safety data sheets provide information on the potential hazards of these compounds. For instance, “Chloroacetyl chloride” is classified as acutely toxic and can cause severe skin burns and eye damage .

Future Directions

Future research could focus on exploring new scaffolds and mechanisms of action. For instance, ongoing scaffold-hopping work on an antiplasmodial 2-trichloromethylquinazoline scaffold aims to explore the 1-trichloromethylphthalazine scaffold as a potential new antimalarial series .

properties

IUPAC Name

3-(4-chlorophenoxy)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7(12)8(2)13-10-5-3-9(11)4-6-10/h3-6,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTBBGMAUUPHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)OC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395535
Record name 3-(4-chlorophenoxy)-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3782-11-4
Record name 3-(4-chlorophenoxy)-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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